2-(4-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide
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Description
2-(4-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C21H19Cl2N3O4 and its molecular weight is 448.3. The purity is usually 95%.
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Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Research on chloroacetamide herbicides such as acetochlor, alachlor, butachlor, and metolachlor has revealed insights into their metabolism by human and rat liver microsomes. These studies have shown differences in metabolic pathways between species, providing valuable information on the biotransformation and potential toxicological implications of these compounds. Such research contributes to understanding the safety, environmental fate, and regulatory considerations of chloroacetamide herbicides and potentially related compounds (Coleman et al., 2000).
Inhibition of Fatty Acid Synthesis by Chloroacetamides
Studies on chloroacetamides, including alachlor and metazachlor, have explored their mechanism of action, particularly focusing on the inhibition of fatty acid synthesis in organisms like the green alga Scenedesmus acutus. This line of research sheds light on the biochemical interactions and phytotoxic effects of chloroacetamide herbicides, contributing to a better understanding of their impact on agricultural ecosystems (Weisshaar & Böger, 1989).
Properties
IUPAC Name |
2-[4-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O4/c1-13-9-17(18(30-2)10-16(13)23)26-8-7-25(20(28)21(26)29)12-19(27)24-11-14-5-3-4-6-15(14)22/h3-10H,11-12H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGUEBXPRWLMMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)N2C=CN(C(=O)C2=O)CC(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.